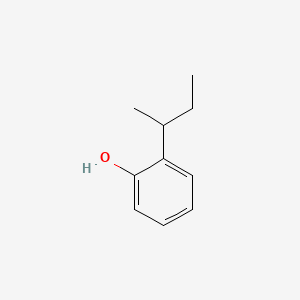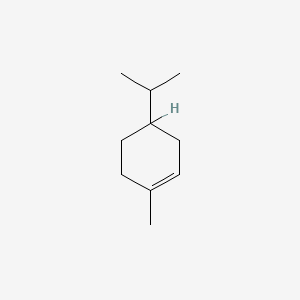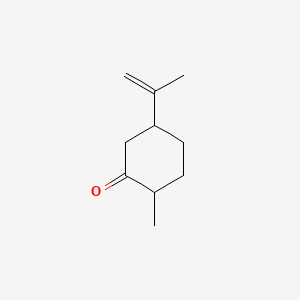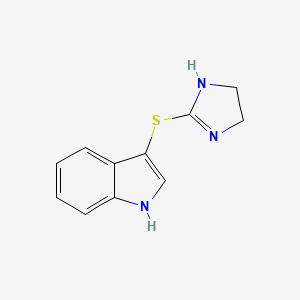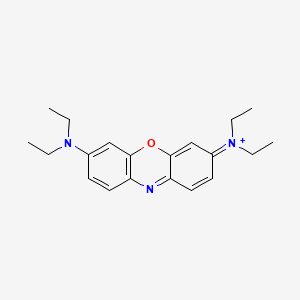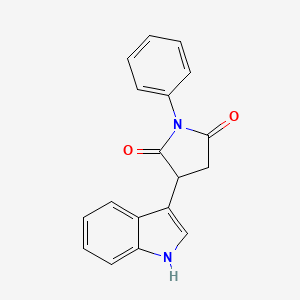
3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione is a member of pyrrolidines.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
3-phenylpyrrolidine-2, 5-diones, including compounds similar to 3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione, have been investigated as potential inhibitors of the steroid sulphatase enzyme. For instance, specific derivatives have shown inhibitory effects on steroid sulphatase from human placenta, indicating potential applications in regulating steroid hormone levels (Hassanzadeh, Smith, & Nicholls, 2006).
Antimicrobial Properties
Derivatives of 3-phenylpyrrolidine-2,5-dione have exhibited promising in vitro antifungal activities. For example, certain compounds have shown significant inhibitory activities against a broad spectrum of fungi, suggesting their potential as novel fungicides (Cvetković et al., 2019).
Anticancer Activity
Compounds structurally related to 3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione have been synthesized and evaluated for their anticancer activities. Some of these compounds, particularly those modified at specific positions, have shown comparable or higher activity against certain cancer cells than established drugs like 5-Fluorouracil, highlighting their potential as cancer inhibitory agents (Li Zi-cheng, 2013).
Corrosion Inhibition
Indoline compounds, which include structures similar to 3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione, have been studied for their effectiveness in inhibiting corrosion. These compounds have shown potential in protecting steel surfaces in acidic environments, indicating their utility in industrial applications (Yadav, Sarkar, & Purkait, 2015).
Photochromic Properties
Some derivatives of 3-phenylpyrrolidine-2,5-dione demonstrate interesting photochromic properties. These compounds have been shown to undergo reversible changes in their absorption characteristics upon exposure to light, which could be utilized in developing materials for optical storage and other photonic applications (Balenko et al., 2010).
Amyloid Detection
Unsymmetric indolylmaleimides, which are structurally related to 3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione, have been used for the detection of amyloid fibrils. These compounds exhibit high selectivity for amyloid fibrils, suggesting their potential application in diagnosing conditions like Alzheimer's disease (Nakazono et al., 2014).
Propiedades
Nombre del producto |
3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione |
|---|---|
Fórmula molecular |
C18H14N2O2 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H14N2O2/c21-17-10-14(15-11-19-16-9-5-4-8-13(15)16)18(22)20(17)12-6-2-1-3-7-12/h1-9,11,14,19H,10H2 |
Clave InChI |
YSZCDIFFVAZIBE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



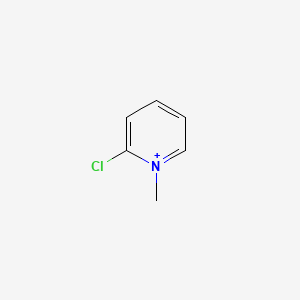
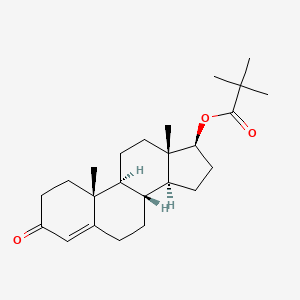
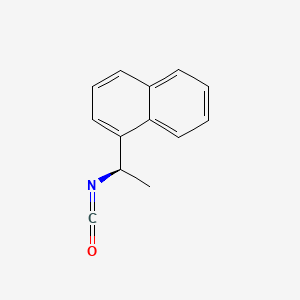
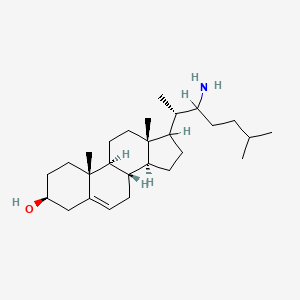
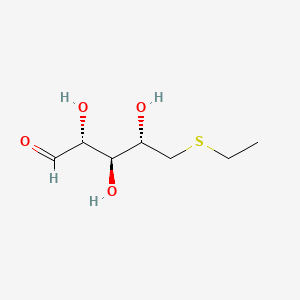
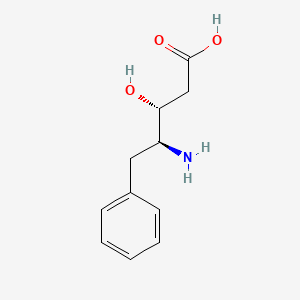
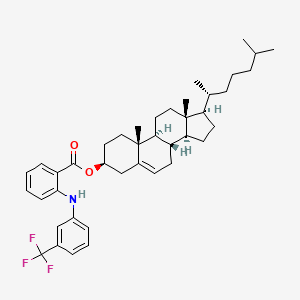
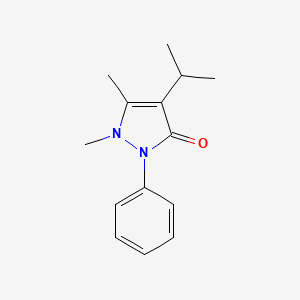
![10-[4-(Dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-6-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-2-methyloxan-3-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1202636.png)
